Non-2-en-4-one
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Overview
Description
2-Nonen-4-one, (2E)-, also known as (E)-Non-2-en-4-one, is an organic compound with the molecular formula C₉H₁₆O. It is a member of the ketone family and is characterized by a double bond between the second and third carbon atoms and a ketone functional group at the fourth carbon atom. This compound is known for its distinct odor and is used in various applications, including as a flavoring agent and in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nonen-4-one, (2E)-, can be synthesized through several methods. One common synthetic route involves the aldol condensation of nonanal with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under reflux conditions .
Industrial Production Methods
In industrial settings, 2-Nonen-4-one, (2E)-, is produced through similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Nonen-4-one, (2E)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The double bond in the compound can undergo electrophilic addition reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic addition reactions often involve reagents like hydrogen halides or halogens
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Halogenated alkanes or other substituted derivatives
Scientific Research Applications
2-Nonen-4-one, (2E)-, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in pheromone signaling in insects.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used as a flavoring agent and in the production of fragrances
Mechanism of Action
The mechanism of action of 2-Nonen-4-one, (2E)-, involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a sensory response. In chemical reactions, the compound’s reactivity is influenced by the presence of the double bond and the ketone functional group, which can participate in various electrophilic and nucleophilic reactions .
Comparison with Similar Compounds
Similar Compounds
2-Nonanone: Lacks the double bond present in 2-Nonen-4-one, (2E)-.
2-Decen-4-one: Has a longer carbon chain compared to 2-Nonen-4-one, (2E)-.
2-Octen-4-one: Has a shorter carbon chain compared to 2-Nonen-4-one, (2E)-
Uniqueness
2-Nonen-4-one, (2E)-, is unique due to its specific structure, which includes both a double bond and a ketone functional group. This combination imparts distinct chemical reactivity and sensory properties, making it valuable in various applications .
Properties
CAS No. |
27743-70-0 |
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Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(E)-non-2-en-4-one |
InChI |
InChI=1S/C9H16O/c1-3-5-6-8-9(10)7-4-2/h4,7H,3,5-6,8H2,1-2H3/b7-4+ |
InChI Key |
WTAYWTBOEQYGOG-QPJJXVBHSA-N |
Isomeric SMILES |
CCCCCC(=O)/C=C/C |
Canonical SMILES |
CCCCCC(=O)C=CC |
density |
0.855-0.859 |
physical_description |
Clear colourless or pale yellow liquid; Fruity aroma |
solubility |
Sparingly soluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Origin of Product |
United States |
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